molecular formula C11H11NO4S B2465224 Ethyl 2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)acetate CAS No. 1955523-68-8

Ethyl 2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)acetate

Cat. No.: B2465224
CAS No.: 1955523-68-8
M. Wt: 253.27
InChI Key: WMHPFMQRSMRBOH-UHFFFAOYSA-N
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Description

Ethyl 2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)acetate is a chemical compound with the molecular formula C11H11NO4S. It is known for its unique structure, which includes a benzothiazole ring fused with an acetate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-aminobenzenesulfonamide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups attached to the benzothiazole ring or the ethyl acetate group .

Scientific Research Applications

Ethyl 2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Ethyl 2-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)acetate can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

ethyl 2-(1,1-dioxo-1,2-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-2-16-11(13)7-9-8-5-3-4-6-10(8)17(14,15)12-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHPFMQRSMRBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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